10-Chloroindolo[2,1-b]quinazoline-6,12-dione
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Overview
Description
10-Chloroindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the indoloquinazoline family This compound is characterized by a fused ring system consisting of an indole and a quinazoline moiety, with chlorine substituent at the 10th position and carbonyl groups at the 6th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloroindolo[2,1-b]quinazoline-6,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of tryptanthrin with chlorinating agents. For instance, tryptanthrin can be reacted with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 10th position . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
10-Chloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 10-Chloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
10-Chloroindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives:
Similar Compounds: Tryptanthrin, spiroindoloquinazolines, and other halogenated indoloquinazolines
Uniqueness: The presence of the chlorine atom at the 10th position and the specific arrangement of the fused ring system confer unique electronic and steric properties to this compound, making it distinct from other similar compounds
Properties
Molecular Formula |
C15H7ClN2O2 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
10-chloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7ClN2O2/c16-10-6-3-5-9-12(10)18-14(13(9)19)17-11-7-2-1-4-8(11)15(18)20/h1-7H |
InChI Key |
CLXHRSSSDAKTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC=C4Cl)C(=O)C3=N2 |
Origin of Product |
United States |
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